Ethyl (S)-2-(Boc-amino)-5-oxohexanoate

Catalog No.
S14224687
CAS No.
M.F
C13H23NO5
M. Wt
273.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl (S)-2-(Boc-amino)-5-oxohexanoate

Product Name

Ethyl (S)-2-(Boc-amino)-5-oxohexanoate

IUPAC Name

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoate

Molecular Formula

C13H23NO5

Molecular Weight

273.33 g/mol

InChI

InChI=1S/C13H23NO5/c1-6-18-11(16)10(8-7-9(2)15)14-12(17)19-13(3,4)5/h10H,6-8H2,1-5H3,(H,14,17)

InChI Key

XKWHCBFPTFZGLK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCC(=O)C)NC(=O)OC(C)(C)C

Ethyl (S)-2-(Boc-amino)-5-oxohexanoate is a chiral compound characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group and a keto functional group. It is classified as an α-keto ester, which is significant in organic synthesis due to its reactivity and ability to undergo various transformations. The compound's structure consists of a six-carbon chain with an oxo group at the fifth position and an ethyl ester at the second position, making it a versatile intermediate in the synthesis of biologically active compounds.

  • Hydrolysis: The ester bond can be hydrolyzed to produce the corresponding carboxylic acid.
  • Deprotection: Under acidic conditions, the Boc group can be removed, yielding the free amine.
  • Nucleophilic Substitution: The amino group can engage in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Typical reagents for these reactions include aqueous acids for hydrolysis, trifluoroacetic acid for deprotection, and various bases for substitution reactions .

The biological activity of Ethyl (S)-2-(Boc-amino)-5-oxohexanoate has been explored in various studies. Compounds with α-keto ester functionalities have been shown to inhibit serine and cysteine proteinases, which are crucial in many biological processes including inflammation and apoptosis. This compound may exhibit selectivity towards specific enzymes, making it a candidate for further pharmacological development .

The synthesis of Ethyl (S)-2-(Boc-amino)-5-oxohexanoate typically involves two main steps:

  • Boc Protection: The amino group of the corresponding amino acid is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine, usually in dichloromethane at room temperature.
  • Esterification: The Boc-protected amino acid is then esterified with ethanol using a catalyst such as sulfuric acid to yield the final product .

In industrial settings, these methods are scaled up using continuous flow processes to ensure high yield and purity.

Ethyl (S)-2-(Boc-amino)-5-oxohexanoate serves as an important intermediate in the synthesis of various pharmaceuticals and bioactive compounds. Its unique structural features allow it to be used in:

  • Drug Development: As a precursor for synthesizing inhibitors targeting specific enzymes.
  • Peptide Synthesis: In the formation of peptide bonds where chiral centers are required.
  • Bioconjugation: For attaching biomolecules in targeted drug delivery systems .

Studies on Ethyl (S)-2-(Boc-amino)-5-oxohexanoate have indicated its potential interactions with various biological targets. For instance, its α-keto functionality allows it to interact with serine proteases, affecting their activity. Understanding these interactions is crucial for optimizing its use in therapeutic applications and enhancing its efficacy against specific targets .

Ethyl (S)-2-(Boc-amino)-5-oxohexanoate shares similarities with other α-keto esters and amino acid derivatives. Here are some comparable compounds:

Compound NameKey FeaturesUnique Aspects
Methyl (S)-2-(Boc-amino)-5-oxopentanoateShorter carbon chain; similar functional groupsDifferent carbon chain length affects reactivity
Ethyl 2-oxo-4-methylpentanoateContains a methyl group; α-keto functionalityPotentially different selectivity profiles
Ethyl 3-(Boc-amino)-4-oxobutanoateDifferent oxo position; similar amino protectionVariation in biological activity

These compounds exhibit unique reactivities and biological activities that can be tailored for specific applications, highlighting the versatility of α-keto esters in medicinal chemistry .

XLogP3

1.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

273.15762283 g/mol

Monoisotopic Mass

273.15762283 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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